molecular formula C14H20N4O3 B2797556 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034318-32-4

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2797556
CAS RN: 2034318-32-4
M. Wt: 292.339
InChI Key: YRDJGYQEISVDMG-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications.

Mechanism of Action

The mechanism of action of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide exhibits low toxicity and has minimal side effects on normal cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, it has been reported to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is its high purity and yield. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research on 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. One area of research is in the development of new cancer treatments that utilize this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in the treatment of other diseases. Finally, research is needed to optimize the synthesis method of this compound to reduce its cost and increase its availability for research purposes.
In conclusion, 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a promising chemical compound with potential in various scientific research applications. Its high purity and yield make it an ideal compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form ethyl 2-cyclohexylamidoacetate. The resulting compound is then treated with sodium hydride and 2-chloropyrimidine to obtain the final product. This method has been reported to yield high purity and high yield of the compound.

Scientific Research Applications

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been studied for its potential in various scientific research applications. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

2-acetamido-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10(19)17-9-13(20)18-11-3-5-12(6-4-11)21-14-15-7-2-8-16-14/h2,7-8,11-12H,3-6,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDJGYQEISVDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

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